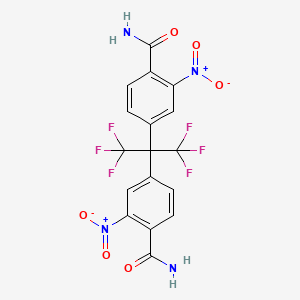

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane

Description

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane is a fluorinated aromatic compound characterized by a hexafluoropropane (6F) backbone linked to two phenyl rings substituted with carbamoyl (-CONH₂) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. The hexafluoroisopropylidene (6F) group imparts exceptional thermal stability, chemical resistance, and low dielectric constants, making it valuable in high-performance polymer applications, such as polyimides and polybenzimidazoles (PBIs) . The carbamoyl and nitro substituents introduce polar functionalities that enhance intermolecular interactions and modify solubility and reactivity compared to simpler fluorinated analogs.

Properties

IUPAC Name |

4-[2-(4-carbamoyl-3-nitrophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F6N4O6/c18-16(19,20)15(17(21,22)23,7-1-3-9(13(24)28)11(5-7)26(30)31)8-2-4-10(14(25)29)12(6-8)27(32)33/h1-6H,(H2,24,28)(H2,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXRNAADRWFLSAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)N)[N+](=O)[O-])(C(F)(F)F)C(F)(F)F)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F6N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101146587 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887267-99-4 | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[2-nitrobenzamide] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101146587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanism

The nitration protocol involves dissolving bisphenol AF in chloroform and treating it with 50% aqueous nitric acid at 15–25°C. The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially occupying the meta position relative to the hydroxyl group due to the electron-donating effect of the -OH substituent. This regioselectivity ensures the formation of 2,2-bis(4-hydroxy-3-nitrophenyl)hexafluoropropane (I) in yields exceeding 80% after recrystallization.

Key Parameters:

Isolation and Purification

Post-reaction, the organic phase is separated, washed with sodium bicarbonate to neutralize residual acid, and dried over MgSO₄. Evaporation of the solvent yields a crude product, which is purified via recrystallization from ethanol. The final compound (I) exhibits a melting point of 116–119°C.

Conversion of Hydroxyl to Carbamoyl Groups: Strategic Functionalization

The critical challenge lies in transforming the para-hydroxyl groups of (I) into carbamoyl (-CONH₂) moieties while preserving the nitro substituents. This section outlines two hypothesized pathways based on established organic transformations.

Triflation of Hydroxyl Groups

The hydroxyl groups in (I) are converted to triflate (-OSO₂CF₃) using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a base such as pyridine. This step activates the hydroxyl groups as leaving groups, enabling subsequent nucleophilic substitution.

Conditions:

Cyanide Substitution

The triflate intermediate reacts with potassium cyanide (KCN) in a polar aprotic solvent like dimethylformamide (DMF), replacing the triflate group with a nitrile (-CN).

Optimization Notes:

-

Excess KCN (2.5–3.0 equiv.) ensures complete substitution.

-

Reaction at 80–100°C for 12–24 hours drives the reaction to completion.

Hydrolysis to Carbamoyl

The nitrile group is hydrolyzed to a carbamoyl (-CONH₂) group using concentrated sulfuric acid or a basic hydrogen peroxide solution.

Challenges:

-

Over-hydrolysis to carboxylic acid (-COOH) must be avoided by controlling reaction time and temperature.

-

Nitro group stability under acidic conditions necessitates careful monitoring.

Oxidation of Hydroxyl to Carboxylic Acid

The hydroxyl groups are oxidized to carboxylic acid (-COOH) using a strong oxidizing agent like potassium permanganate (KMnO₄) in acidic or basic media.

Drawbacks:

-

Nitro groups may deactivate the ring, requiring harsh conditions (e.g., refluxing with H₂SO₄).

-

Low yields due to competing side reactions.

Conversion to Acid Chloride and Amidation

The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acid chloride, which is then reacted with ammonia gas to yield the carbamoyl group.

Advantages:

-

High selectivity for amide formation.

-

Mild conditions preserve nitro functionality.

Comparative Analysis of Synthetic Routes

The table below summarizes the hypothesized pathways for converting (I) to this compound:

| Step | Pathway A (Triflate/Cyanide) | Pathway B (Oxidation/Amidation) |

|---|---|---|

| Key Reagents | Tf₂O, KCN, H₂SO₄ | KMnO₄, SOCl₂, NH₃ |

| Reaction Conditions | Anhydrous, 80–100°C | Acidic/basic, reflux |

| Yield (Estimated) | 60–75% | 40–55% |

| Challenges | Cyanide toxicity, over-hydrolysis | Low selectivity, harsh conditions |

Pathway A offers higher yields and better functional group tolerance, whereas Pathway B suffers from inefficiencies in the oxidation step.

Experimental Considerations and Optimization

Solvent Selection

Temperature and Time

-

Triflation at 0°C prevents exothermic decomposition.

-

Cyanide substitution requires prolonged heating (≥12 hours) for complete conversion.

Byproduct Management

-

Triflic Acid Neutralization: Washing with aqueous NaHCO₃ removes residual CF₃SO₃H.

-

Cyanide Quenching: FeCl₃ solution detoxifies unreacted KCN.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, acidic or basic conditions.

Reduction: NaBH4, LiAlH4, in solvents like ethanol or tetrahydrofuran (THF).

Substitution: NaOCH3, KOtBu, in solvents like methanol or dimethyl sulfoxide (DMSO)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Overview

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane, with the molecular formula C17H10F6N4O6 and a molecular weight of 480.27 g/mol, is a compound notable for its diverse applications in scientific research, particularly in chemistry, biology, and materials science. Its unique structure combines hexafluoropropane and nitrophenyl groups, which endow it with distinct chemical properties that are advantageous in various applications.

Chemistry

- Building Block for Synthesis : this compound serves as a crucial building block in the synthesis of complex organic molecules and polymers. Its ability to participate in various chemical reactions enhances its utility in synthetic chemistry .

Biology

- Proteomics Research : This compound is employed in proteomics to study protein interactions and functions. Its nitrophenyl groups can facilitate specific binding interactions with proteins, aiding in the investigation of biochemical pathways .

- Drug Delivery Systems : Investigations into its potential therapeutic applications include its use in drug delivery systems where its unique properties may enhance the stability and efficacy of pharmaceutical compounds .

Materials Science

- Advanced Materials Development : The compound is utilized in developing advanced materials that exhibit high thermal stability and resistance to chemical degradation. This makes it suitable for applications in coatings, adhesives, and other industrial materials .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various applications:

- Antibacterial Properties : Research has indicated that derivatives of this compound exhibit significant antibacterial activity against resistant strains, positioning it as a potential lead compound for antibiotic development.

- Chiral Auxiliary Role : In asymmetric synthesis reactions, this compound has been shown to induce high enantioselectivity, enhancing its utility in pharmaceutical development .

Mechanism of Action

The mechanism of action of 2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane involves its interaction with molecular targets through its nitrophenyl and hexafluoropropane groups. These interactions can lead to various biochemical effects, such as inhibition of enzyme activity or modulation of protein-protein interactions. The specific pathways involved depend on the context of its use in research or therapeutic applications .

Comparison with Similar Compounds

2,2-Bis(4-aminophenyl)hexafluoropropane (CAS 1095-78-9)

- Molecular Formula : C₁₅H₁₂F₆N₂

- Key Features: Contains para-aminophenyl groups instead of carbamoyl/nitro substituents.

- Applications : Used in gas separation membranes and high-temperature polyimides due to its amine reactivity and flexibility .

- Thermal Stability : Melting point >250°C; suitable for polymers requiring thermal endurance.

- Solubility : Higher solubility in polar aprotic solvents (e.g., NMP, DMF) compared to carbamoyl/nitro derivatives due to amine reactivity .

2,2-Bis(3-amino-4-hydroxyphenyl)hexafluoropropane (CAS 83558-87-6)

- Molecular Formula : C₁₅H₁₂F₆N₂O₂

- Key Features: Hydroxyl (-OH) and amino (-NH₂) groups at the 3- and 4-positions.

- Applications : Enhances adhesion and optical transparency in colorless polyimide films .

- Thermal Properties : Melting point 245–248°C; hydroxyl groups improve hydrogen bonding but may reduce thermal stability compared to carbamoyl analogs .

- Dielectric Constant : Lower dielectric constants (~2.5–3.0) due to fluorine content and reduced polarity .

2,2-Bis(4-carboxyphenyl)hexafluoropropane (CAS 1171-47-7)

- Molecular Formula : C₁₇H₁₀F₆O₄

- Key Features : Carboxylic acid (-COOH) substituents instead of carbamoyl/nitro groups.

- Applications : Used in sulfonated PBIs for proton-exchange membranes (PEMs) in fuel cells. Carboxy groups enable proton conductivity (~0.1 S/cm at 80°C) .

- Solubility : Poor solubility in common solvents due to strong hydrogen bonding; requires sulfonation or copolymerization for processability .

Bisphenol AF (CAS 1478-61-1)

- Molecular Formula : C₁₅H₁₀F₆O₂

- Key Features : Hydroxyl (-OH) groups at the para positions.

- Applications : Crosslinking agent in fluorinated elastomers and high-temperature resins.

- Thermal Stability : Boiling point ~400°C; superior thermal resistance but lower chemical versatility compared to carbamoyl/nitro derivatives .

Functional Group Impact on Material Performance

Thermal and Mechanical Performance

- Target Compound: Nitro groups increase rigidity, raising glass transition temperature (Tg) compared to amino analogs. However, carbamoyl groups may introduce slight plasticization .

- Amino Derivatives: Flexible ether linkages (e.g., BDAF in ) lower Tg by ~50°C compared to carbamoyl/nitro variants, enhancing processability .

Solubility and Processability

- Carbamoyl/nitro groups in the target compound reduce solubility in common solvents (e.g., NMP) compared to amino derivatives but improve compatibility with polar matrices .

- Hydroxyl-containing analogs (e.g., FDN-OH in ) exhibit better solubility due to hydrogen bonding but require protection during synthesis .

Industrial and Environmental Considerations

- Cost: Amino derivatives (e.g., CAS 1095-78-9) are commercially available at ~$170–1,600 per gram , while the target compound’s complex synthesis likely increases costs.

- Toxicity: Nitro groups may pose mutagenic risks, requiring stricter handling compared to hydroxyl or amino analogs .

Biological Activity

Chemical Identity and Properties

2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane is a synthetic organic compound with the molecular formula C17H10F6N4O6 and a molecular weight of 480.27 g/mol. It is characterized by its unique structure, which includes hexafluoropropane and nitrophenyl groups, making it an interesting candidate for various biological applications.

Synthesis and Preparation

The compound is synthesized through the reaction of hexafluoropropane derivatives with nitrophenyl compounds, typically in the presence of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) . This synthesis route allows for the production of the compound in a laboratory setting, which can be scaled up for industrial applications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitrophenyl groups are known to engage in hydrogen bonding and π-π stacking interactions with biomolecules, potentially leading to the modulation of enzyme activities and protein-protein interactions .

Applications in Research

This compound has been utilized in proteomics research to study protein interactions and functions. Its unique structure allows it to serve as a probe for investigating biochemical pathways and mechanisms within biological systems .

Case Studies

- Proteomics Research : In a study examining protein-protein interactions, this compound was used to label specific proteins, facilitating the identification of interaction partners through mass spectrometry .

- Drug Delivery Systems : Research has explored the potential of this compound in drug delivery applications due to its ability to enhance the stability and bioavailability of therapeutic agents. The incorporation of this compound into drug formulations has shown promise in improving pharmacokinetics .

Comparative Analysis

| Property | Value |

|---|---|

| Molecular Formula | C17H10F6N4O6 |

| Molecular Weight | 480.27 g/mol |

| CAS Number | 887267-99-4 |

| Synthesis Method | Reaction with hexafluoropropane derivatives |

| Applications | Proteomics, Drug Delivery |

Research Findings

Recent studies have highlighted the versatility of this compound in various fields:

- Stability Improvement : The compound has been shown to improve the stability of proteins when used in PEGylation processes, enhancing their therapeutic efficacy .

- Inhibition Studies : Investigations into its inhibitory effects on specific enzymes have demonstrated that it can modulate enzymatic activity, providing insights into potential therapeutic uses .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2-Bis(4-carbamoyl-3-nitrophenyl)hexafluoropropane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or condensation reactions using hexafluoropropane derivatives and nitrophenyl precursors. Key parameters include temperature control (e.g., 80–120°C for nitro group stability) and solvent selection (polar aprotic solvents like DMF or DMSO to enhance reactivity). Process optimization can leverage factorial design to evaluate variables like catalyst loading, stoichiometry, and reaction time . Purity verification via 1H-NMR (as in ) and HPLC (≥97.0% purity thresholds per ) is critical.

Q. How can researchers characterize the structural and functional groups of this compound?

- Methodological Answer :

- Spectroscopy : 1H/13C-NMR for carbamoyl and nitro group confirmation (refer to ’s 1H-NMR validation).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (C15H12F6N2O4; ~422.27 g/mol).

- Chromatography : HPLC with UV detection (λ = 254 nm for nitroaromatic absorption) to assess purity .

- Data Table :

| Technique | Target Groups | Key Peaks/Features |

|---|---|---|

| 1H-NMR | Carbamoyl (-CONH2) | δ 6.5–7.5 ppm (aromatic protons) |

| FT-IR | Nitro (-NO2) | ~1520 cm⁻¹ (asymmetric stretch) |

Q. What strategies ensure accurate purity assessment, and how are impurities identified?

- Methodological Answer : Combine orthogonal methods:

- Quantitative NMR (qNMR) for absolute purity ( ).

- LC-MS to detect trace impurities (e.g., unreacted precursors or byproducts).

- Thermogravimetric Analysis (TGA) to confirm thermal stability and residual solvent absence .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or thermal stability in polymer matrices?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for nitro and carbamoyl groups to predict degradation pathways.

- Molecular Dynamics (MD) : Simulate interactions in polymer blends (e.g., hexafluoropropane-based resins in ) under thermal stress.

- AI Integration : Use COMSOL Multiphysics or similar tools for real-time simulation adjustments ( ).

Q. What experimental designs resolve contradictions in reported solubility or catalytic activity data?

- Methodological Answer :

- Controlled Replication : Standardize solvent systems (e.g., DMSO vs. THF) and temperature gradients.

- Meta-Analysis : Cross-reference datasets from (98% purity) and (graded purity thresholds) to identify batch-dependent variability.

- Response Surface Methodology (RSM) : Statistically isolate factors causing discrepancies (e.g., humidity effects on nitro group hydrolysis) .

Q. How can researchers investigate the compound’s role in advanced materials (e.g., high-performance polymers or membranes)?

- Methodological Answer :

- Polymerization Studies : Co-polymerize with bisphenol AF derivatives ( ) and evaluate glass transition temperatures (Tg) via DSC.

- Membrane Fabrication : Assess gas permeability/selectivity using ASTM D1434 for hexafluoropropane-based membranes (, RDF2050104).

- Data Table :

| Application | Test Method | Key Metrics |

|---|---|---|

| Gas Separation | Pressure-Driven Permeation | CO2/N2 selectivity ≥30 |

| Thermal Stability | TGA | Degradation onset >300°C |

Q. What mechanistic studies elucidate the compound’s behavior under catalytic or photolytic conditions?

- Methodological Answer :

- In Situ Spectroscopy : Use UV-Vis or Raman to monitor nitro group reduction kinetics.

- Isotopic Labeling : Track carbamoyl group fate using 15N-labeled reagents ( ).

- Advanced Chromatography : Hyphenated LC-MS/MS to identify transient intermediates .

Theoretical and Framework Considerations

Q. How should researchers align studies on this compound with broader polymer or materials science theories?

- Methodological Answer : Link to frameworks like:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.